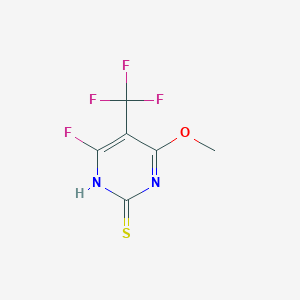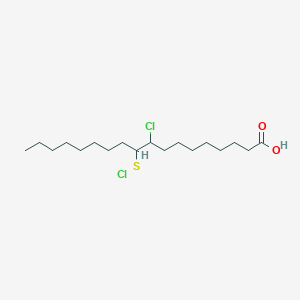
9-Chloro-10-(chlorosulfanyl)octadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-10-(chlorosulfanyl)octadecanoic acid is a halogenated fatty acid. This compound is characterized by the presence of chlorine and sulfur atoms attached to an octadecanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-10-(chlorosulfanyl)octadecanoic acid typically involves the chlorination of octadecanoic acid followed by the introduction of a chlorosulfanyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The chlorosulfanyl group can be introduced using reagents like sulfur dichloride or sulfur monochloride under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These processes are carried out in reactors designed to handle the corrosive nature of chlorinating and sulfonating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-10-(chlorosulfanyl)octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Aplicaciones Científicas De Investigación
9-Chloro-10-(chlorosulfanyl)octadecanoic acid has several applications in scientific research:
Biology: Studied for its potential effects on cellular processes due to its structural similarity to natural fatty acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Chloro-10-(chlorosulfanyl)octadecanoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and function. It may also interact with specific enzymes, inhibiting or modifying their activity. The presence of chlorine and sulfur atoms can enhance its reactivity and binding affinity to molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
9-Chloro-10-hydroxy-octadecanoic acid: Another halogenated fatty acid with a hydroxyl group instead of a chlorosulfanyl group.
Stearic acid: The parent compound, a saturated fatty acid without halogenation or sulfonation.
Chlorosulfonyl isocyanate: A compound with a similar chlorosulfanyl group but different overall structure and reactivity
Uniqueness
9-Chloro-10-(chlorosulfanyl)octadecanoic acid is unique due to the presence of both chlorine and sulfur atoms, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
92116-13-7 |
|---|---|
Fórmula molecular |
C18H34Cl2O2S |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
9-chloro-10-chlorosulfanyloctadecanoic acid |
InChI |
InChI=1S/C18H34Cl2O2S/c1-2-3-4-5-8-11-14-17(23-20)16(19)13-10-7-6-9-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,21,22) |
Clave InChI |
CHKKHLUBBPTDNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)SCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Butan-2-yl)oxy]pentane](/img/structure/B14345042.png)
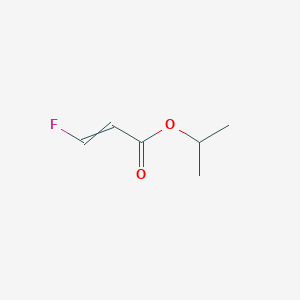
![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)
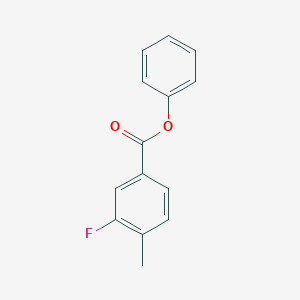
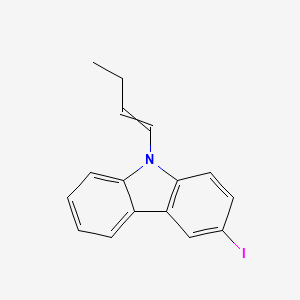
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)
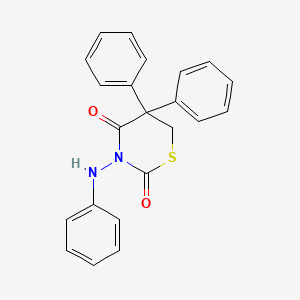


![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
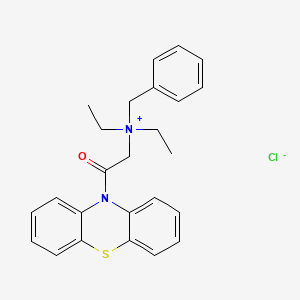

![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
